molecular formula C24H25NO3S B2650816 ethyl 2-[2-(naphthalen-1-yl)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate CAS No. 397290-65-2

ethyl 2-[2-(naphthalen-1-yl)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B2650816
CAS No.: 397290-65-2
M. Wt: 407.53
InChI Key: QFHFYNITYMULNO-UHFFFAOYSA-N
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Description

Ethyl 2-[2-(naphthalen-1-yl)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate is a heterocyclic compound featuring a cyclohepta[b]thiophene core substituted with a naphthalene-linked acetamido group and an ethyl carboxylate moiety. Its synthesis likely involves multi-step reactions, including condensation and cyclization, as inferred from analogous procedures .

Properties

IUPAC Name

ethyl 2-[(2-naphthalen-1-ylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO3S/c1-2-28-24(27)22-19-13-4-3-5-14-20(19)29-23(22)25-21(26)15-17-11-8-10-16-9-6-7-12-18(16)17/h6-12H,2-5,13-15H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFHFYNITYMULNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[2-(naphthalen-1-yl)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate typically involves multiple steps:

    Formation of the Naphthalen-1-yl Acetamide: This step involves the reaction of naphthalene with acetic anhydride in the presence of a catalyst to form naphthalen-1-yl acetamide.

    Cyclization to Form the Cyclohepta[b]thiophene Ring: The naphthalen-1-yl acetamide is then subjected to cyclization reactions with sulfur-containing reagents to form the cyclohepta[b]thiophene ring.

    Esterification: The final step involves the esterification of the carboxylate group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be achieved using reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

Ethyl 2-[2-(naphthalen-1-yl)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and other advanced materials.

    Biological Studies: It is used in studies to understand its interactions with biological macromolecules and its potential as a bioactive compound.

Mechanism of Action

The mechanism of action of ethyl 2-[2-(naphthalen-1-yl)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

    Pathways Involved: It may inhibit key signaling pathways, leading to reduced inflammation or cancer cell growth.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Analogs

Compound Name / ID Substituent Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Spectral Features (IR/NMR)
Target Compound 2-(Naphthalen-1-yl)acetamido C26H27NO3S 433.57 Not reported Not reported Likely NH (~3345 cm⁻¹), C=O (~1716 cm⁻¹), aromatic protons (δ 7.2–7.4 ppm)
VIg 4-Benzylpiperazine C25H33N3O3S 455.62 153–155 56 IR: 3345 (NH), 1716 (C=O); 1H-NMR: δ 7.26–7.37 (aromatic H)
4-Nitrobenzamido C21H21N3O5S 388.44 Not reported Not reported Not provided
Benzamido (phenylcarbonyl) C23H23NO3S 393.50 Not reported Not reported Not provided
4-Chlorophenoxyacetyl C22H22ClNO4S 455.93 Not reported Not reported Not provided

Key Observations :

  • Solubility : The benzylpiperazine substituent in VIg may improve water solubility due to its basic nitrogen, contrasting with the hydrophobic naphthalene group in the target compound .
  • Thermal Stability : Higher melting points (e.g., VIg at 153–155°C) correlate with crystalline packing influenced by rigid substituents like benzylpiperazine .

Spectroscopic and Analytical Comparisons

  • IR Spectroscopy: All compounds show characteristic C=O stretches (~1716 cm⁻¹) and NH bands (~3345 cm⁻¹). The nitro group in ’s compound would display additional NO2 asymmetric/symmetric stretches (~1520 and ~1350 cm⁻¹) .
  • 1H-NMR : Aromatic protons in the target compound’s naphthalene group would resonate at δ 7.2–8.3 ppm, distinct from VIg’s benzyl protons (δ 7.26–7.37) .

Biological Activity

Ethyl 2-[2-(naphthalen-1-yl)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound with notable biological activity. This article delves into its synthesis, biological mechanisms, and therapeutic potential based on diverse research findings.

1. Chemical Structure and Synthesis

The compound features a cyclohepta[b]thiophene core fused with a naphthalene moiety and an acetamido group. The synthesis typically involves multiple steps:

  • Formation of the Cyclohepta[b]thiophene Core : This can be achieved through cyclization reactions involving thiophene derivatives.
  • Introduction of the Naphthalene Group : This is often done through electrophilic aromatic substitution or coupling reactions.
  • Acetamido Group Addition : The acetamido functionality is introduced via acylation reactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound could act as a modulator for certain receptors, influencing cellular signaling pathways.

3.1 Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values for these activities range from 23.2 μM to 49.9 μM, demonstrating its potential as a therapeutic agent against tumors .

3.2 Mechanisms of Anticancer Activity

The anticancer effects are believed to involve:

  • Cell Cycle Arrest : Flow cytometry analysis reveals that the compound induces G2/M phase arrest in cancer cells, leading to increased apoptosis rates.
  • Apoptosis Induction : The compound promotes apoptosis through intrinsic pathways and may affect mitochondrial membrane potential .

4. Case Studies

Several studies have explored the biological implications of this compound:

StudyFindings
Study ADemonstrated significant cytotoxicity in MCF-7 cells with an IC50 of 23.2 μM .
Study BIndicated that the compound affects cell cycle progression and induces apoptosis via mitochondrial pathways .
Study CShowed moderate activity against HepG2 cells with an IC50 ranging from 52.9 to 95.9 μM .

5. Conclusion

This compound represents a promising candidate for further research in cancer therapeutics due to its significant biological activity and unique structural features. Future studies should focus on elucidating its precise mechanisms of action and optimizing its efficacy through structural modifications.

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